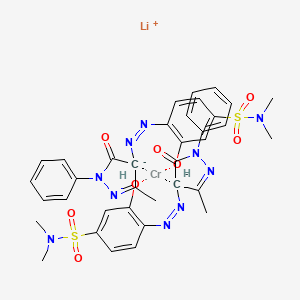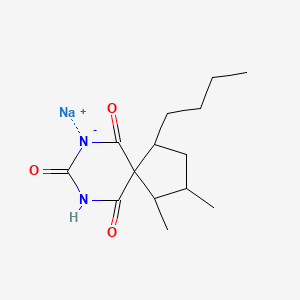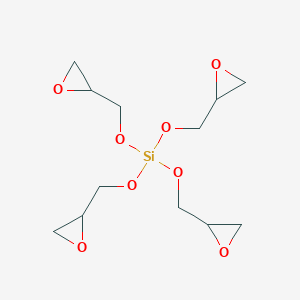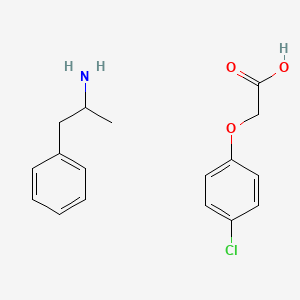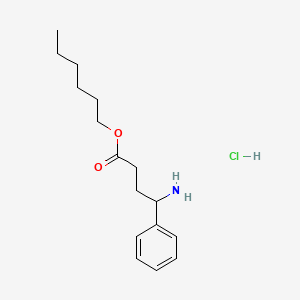
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of butyric acid, featuring an amino group and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride typically involves the esterification of 4-amino-4-phenylbutyric acid with hexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially influencing synaptic transmission and neuronal activity. The exact molecular targets and pathways are still under investigation, but it is thought to interact with receptors and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
- DL-4-Amino-4-phenylbutyric acid ethyl ester hydrochloride
- DL-4-Amino-4-phenylbutyric acid methyl ester hydrochloride
- DL-4-Amino-4-phenylbutyric acid propyl ester hydrochloride
Uniqueness
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is unique due to its hexyl ester group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This difference in the ester group length can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
87253-02-9 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
hexyl 4-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-8-13-19-16(18)12-11-15(17)14-9-6-5-7-10-14;/h5-7,9-10,15H,2-4,8,11-13,17H2,1H3;1H |
InChI Key |
KOLMGFYKKQZWFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


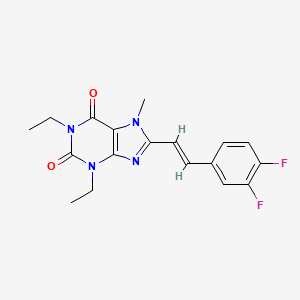
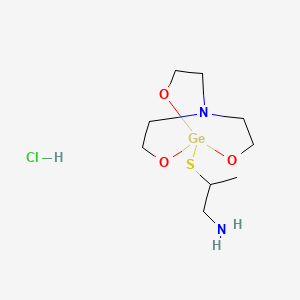
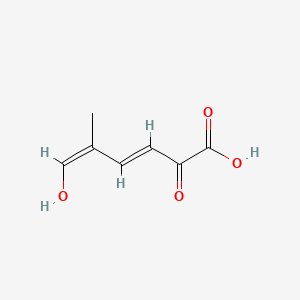
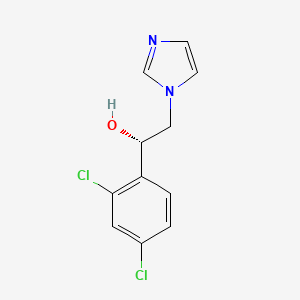
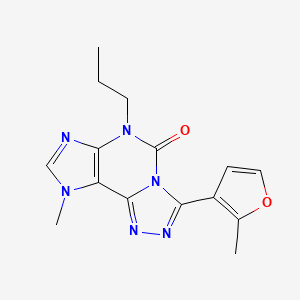
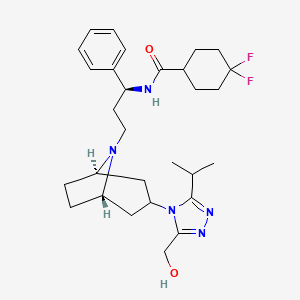
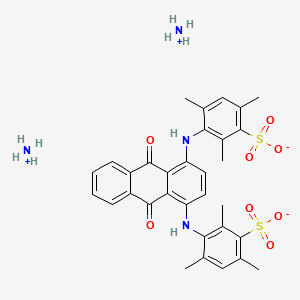
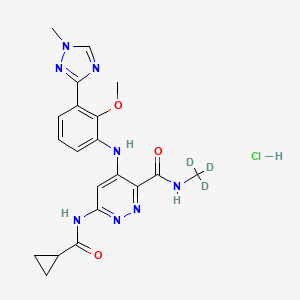
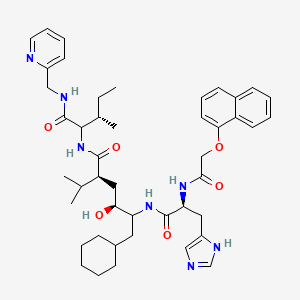
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
